1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with cyclopropyl carboxylic acid under acidic conditions.
Attachment of the Piperazine Ring: The thiadiazole intermediate is then reacted with 2-methoxyphenylpiperazine under suitable conditions, such as in the presence of a base like potassium carbonate, to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine
- 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2-chlorophenyl)piperazine
- 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2-hydroxyphenyl)piperazine
Uniqueness
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group on the phenyl ring, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H20N4OS |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H20N4OS/c1-21-14-5-3-2-4-13(14)19-8-10-20(11-9-19)16-18-17-15(22-16)12-6-7-12/h2-5,12H,6-11H2,1H3 |
InChI Key |
ZOUPCHGLWRFZQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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